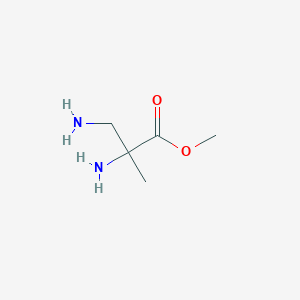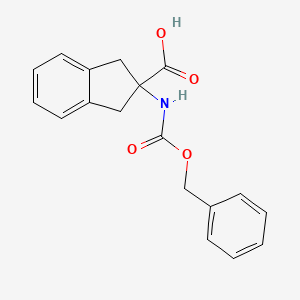
5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. These compounds are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The presence of hydroxy and methylanilino groups in the structure suggests potential reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid typically involves multi-step organic reactions. A common approach might include:
Nitration: of naphthalene to introduce nitro groups.
Reduction: of nitro groups to form amino groups.
Sulfonation: to introduce the sulfonic acid group.
Coupling reactions: with 4-hydroxyaniline and 4-methylaniline to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Sulfuric acid, chlorosulfonic acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Various sulfonated derivatives.
Applications De Recherche Scientifique
5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid may have applications in:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: Potential use in biochemical assays and staining techniques.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, affecting biochemical pathways. In industrial applications, its reactivity could be harnessed for catalysis or as a building block for more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonic acid: A simpler analog without the anilino groups.
4-Hydroxyaniline: A precursor with a single hydroxy group.
4-Methylaniline: A precursor with a single methyl group.
Uniqueness
The combination of hydroxyanilino and methylanilino groups in 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid provides unique reactivity and functional properties, making it distinct from simpler analogs.
Propriétés
Numéro CAS |
6362-22-7 |
|---|---|
Formule moléculaire |
C23H20N2O4S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
5-(4-hydroxyanilino)-8-(4-methylanilino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C23H20N2O4S/c1-15-5-7-16(8-6-15)25-21-14-13-20(24-17-9-11-18(26)12-10-17)19-3-2-4-22(23(19)21)30(27,28)29/h2-14,24-26H,1H3,(H,27,28,29) |
Clé InChI |
DBSKYAGKPTWFRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B1504626.png)
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)
![3-Dimethylamino-2-[1-(4-methoxy-benzyl)-1H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B1504629.png)


![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)







